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molecular formula C11H10N2O2 B1347638 1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione CAS No. 27473-61-6

1',3'-Dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione

Cat. No. B1347638
M. Wt: 202.21 g/mol
InChI Key: AKYSWRIZYDOSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07842686B2

Procedure details

To a solution of 2-indanone (67.8 mmol, 9 g) and ammonium carbonate (684 mmol, 66 g) in ethanol (150 ml) and water (150 ml) was added NaCN (201.9 mmol, 9.9 g) and the reaction mixture was stirred at 70° C. for 3 h. The reaction mixture was cooled to 0° C. and the precipitated product was filtered, washed with water (4×) and desiccated. LC/MS (10% to 99%): M/Z (M+H)+ (obs)=203; tR=1.78.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=O.[C:11](=[O:14])([O-])[O-].[NH4+:15].[NH4+:16].[C-]#N.[Na+].[CH2:20]([OH:22])C>O>[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]21[C:20](=[O:22])[NH:16][C:11](=[O:14])[NH:15]2 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)=O
Name
Quantity
66 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
9.9 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 70° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered
WASH
Type
WASH
Details
washed with water (4×)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C1C2(CC3=CC=CC=C13)NC(NC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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